6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

AMPA Receptor Binding Affinity Ki

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS 143151-09-1) is a synthetic, trisubstituted quinoxaline-2,3-dione derivative that serves as a key chemical scaffold in ionotropic glutamate receptor research. Characterized by a tunable 6-fluoro and 7-nitro electron-withdrawing substitution pattern on the 1,4-dihydroquinoxaline-2,3-dione core, this compound is classified as a competitive antagonist at the AMPA receptor, a major mediator of fast excitatory neurotransmission.

Molecular Formula C8H4FN3O4
Molecular Weight 225.13 g/mol
CAS No. 143151-09-1
Cat. No. B3103046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
CAS143151-09-1
Molecular FormulaC8H4FN3O4
Molecular Weight225.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2
InChIInChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
InChIKeyMSVAVCLZHVHHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS 143151-09-1): A Fluorinated Quinoxalinedione Building Block for Neuroscience Probe Development


6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS 143151-09-1) is a synthetic, trisubstituted quinoxaline-2,3-dione derivative that serves as a key chemical scaffold in ionotropic glutamate receptor research [1]. Characterized by a tunable 6-fluoro and 7-nitro electron-withdrawing substitution pattern on the 1,4-dihydroquinoxaline-2,3-dione core, this compound is classified as a competitive antagonist at the AMPA receptor, a major mediator of fast excitatory neurotransmission [2]. Its primary value in research and procurement lies in its role as the authentic, non-radioactive standard and direct precursor for the AMPA receptor PET tracer [18F]FNQX, a critical tool for neuroimaging [3]. This product offers a verifiable purity of ≥95-98% suitable for demanding synthetic applications .

Why Generic Substitution of 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (143151-09-1) Fails: Evidence of Position- and Element-Specific Effects on Binding Kinetics


Simple substitution of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione with other quinoxalinedione analogs in AMPA receptor studies is not scientifically viable. The specific 6-fluoro-7-nitro combination is not interchangeable; the fluorine atom directly modulates the electronic properties of the core structure, critically influencing its binding mode and affinity [1]. Replacing the 6-fluoro group, for example with a 6-cyano or 6,7-dinitro arrangement as in the classical antagonists CNQX and DNQX, results in a tenfold increase in AMPA receptor affinity, fundamentally altering the pharmacological profile from a moderate-affinity ligand to a high-affinity one [2]. Furthermore, the fluoro substituent is an essential precursor for selective [18F]-radiolabeling, enabling the compound's non-radioactive counterpart to serve as the sole authentic reference standard for the PET tracer [18F]FNQX, a role that no generic analog can fulfill [3].

Quantitative Differentiators for 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Head-to-Head Affinity, Radiolabeling, and Selectivity Data


Moderate AMPA Receptor Affinity Ki Compared to High-Affinity CNQX and DNQX

The target compound, 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (FNQX), exhibits a binding affinity (Ki) for the AMPA receptor in the low micromolar range (1.4 - 5 µM). This represents a specific, tenfold lower affinity compared to the dinitro (DNQX) and cyano-nitro (CNQX) analogs, which are high-affinity antagonists [1]. This moderate affinity profile is a key differentiator, as it reduces irreversible binding effects and is more suitable for certain reversible pharmacological challenges compared to the high-affinity, slower-dissociating CNQX/DNQX class.

AMPA Receptor Binding Affinity Ki Radioligand Neuroscience

Validated Precursor for the [18F]FNQX PET Tracer, with Confirmed Radiochemical Yield

The non-radioactive 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is the direct precursor and reference standard for the AMPA receptor PET tracer [18F]FNQX. Its radiochemical synthesis via [18F]fluoro-for-nitro exchange is well-documented with a reproducible radiochemical yield of 8 ± 2% [1]. In contrast, the cyano-analog [18F]FCQX shows a significantly lower and less reliable yield of 3 ± 2% under parallel synthesis conditions, highlighting the nitro group's superior efficacy as a leaving group for [18F]incorporation [1]. This productive radiolabeling yield critically depends on the specific 7-nitro group in combination with the 6-fluoro motif for non-carrier-added synthesis.

PET Tracer [18F]Radiolabeling AMPA Receptor Imaging Radiochemical Yield FNQX

Enhanced Selectivity Profile for AMPA over Kainate and NMDA Receptors

In functional electrophysiological assays using cloned receptors expressed in Xenopus oocytes, the target compound (as FNQX) demonstrates a clear selectivity profile, potently inhibiting AMPA receptors while showing significantly weaker antagonism at kainate and NMDA receptor subtypes. This was a common characteristic for specific trisubstituted QXs, as defined in the foundational SAR study [1]. In contrast, the parent mono-substituted scaffolds lacked this selectivity, and other disubstituted analogs like 5,7-dinitro compounds showed a broader activity profile including greater NMDA/glycine site affinity, which is undesirable for dissecting AMPA-specific mechanisms [1]. This selectivity allows for cleaner target engagement when studying pure AMPA receptor physiology.

Receptor Selectivity AMPA Kainate NMDA Biological Assay Xenopus Oocytes

Validated Application Scenarios for 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione in Advanced Neurobiological Research


Non-Radioactive Reference Standard for [18F]FNQX PET Tracer Development and Quality Control

This compound is the essential, chemically identical, non-radioactive reference standard for [18F]FNQX. Its use is mandatory for HPLC co-injection, mass confirmation, and molar activity determination during PET tracer production and quality assurance. The well-characterized precursor demonstrates a robust radiochemical yield of 8 ± 2% [1]. This scenario is directly supported by the radiolabeling yield evidence in Section 3, confirmings its unique procurement value for PET chemistry groups.

Moderate-Affinity Tool Compound for Reversible AMPA Receptor Antagonism in Electrophysiology

For in vitro electrophysiological experiments where complete, long-lasting AMPA receptor blockade is undesirable, FNQX (based on the target compound) provides a fit-for-purpose solution. Its moderate binding affinity (Ki = 1.4 - 5 µM) allows for a more dynamic and reversible block compared to the tenfold higher affinity of CNQX or DNQX [2]. This facilitates studies of AMPA receptor kinetics without the complication of a functionally irreversible pharmacological profile.

Synthetic Intermediate for Photoreactive or Affinity Probes Targeting AMPA Receptors

The 7-nitro group serves as a directed synthetic handle for further derivatization, for example, reduction to an amine for subsequent conjugation. This reactivity pattern, supported by the compound's established role in generating the radiolabeled [18F]FNQX via nucleophilic substitution [1], positions it as a flexible starting material for creating novel photoprobes or affinity ligands to study AMPA receptor localization and trafficking.

Selective AMPA Receptor Pharmacology in the Presence of Intact NMDA and Kainate Receptor Systems

Based on class-level SAR evidence, the 6,7-disubstitution pattern provides a pharmacological profile that potently targets AMPA receptors with minimal functional interference at NMDA and kainate receptors [3]. This specific form of FNQX enables neurobiologists to selectively silence the AMPA component of glutamatergic signaling in mixed neuronal cultures or brain slice preparations, a key requirement for dissecting the individual roles of ionotropic receptors.

Quote Request

Request a Quote for 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.